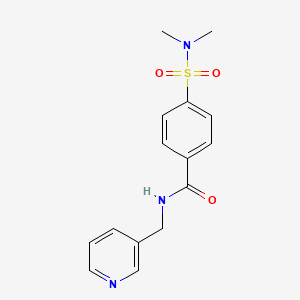

N-(1-(呋喃-2-基)丙基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with a furan ring, including N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide, often involves condensation reactions and the utilization of nitro-substituted CH acids to afford geminally activated nitro dienes, as seen in the synthesis of geminally activated 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes. These processes are characterized by their efficiency in introducing the furan moiety into various molecular frameworks, confirmed through spectroscopic methods such as NMR and IR spectroscopy (Baichurin et al., 2019).

Molecular Structure Analysis

The molecular structure of furan-containing compounds is often elucidated using techniques such as X-ray diffraction and density functional theory (DFT). For instance, crystal structure and DFT studies have been employed to understand the configuration and conformation of compounds like 4-((furan-2-ylmethyl)amino)benzoic acid, revealing insights into the molecular electrostatic potential and frontier molecular orbitals. These studies showcase the intricate details of the molecular architecture, highlighting the stability and electronic properties of the furan moiety (Gong et al., 2023).

Chemical Reactions and Properties

Furan compounds participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The reactivity is influenced by the furan ring's electron-rich nature, making it susceptible to attack by electrophiles. For example, the synthesis of furans and cyclopentenones from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of furan compounds in forming complex structures through reactions such as addition and cyclization (Watterson et al., 2003).

Physical Properties Analysis

The physical properties of furan derivatives, including solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments and applications. The crystal structures of compounds such as (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one provide insight into intermolecular interactions, such as C—H⋯π and π–π stacking, which influence the compound's physical state and solubility (Kapoor et al., 2011).

Chemical Properties Analysis

The chemical properties of furan derivatives, such as reactivity, stability, and susceptibility to various chemical reactions, are pivotal in their application in synthetic chemistry. The electrophilic and nucleophilic sites within these molecules dictate their participation in chemical reactions, offering pathways to synthesize a wide range of complex molecules. Studies on the reactivity of compounds like N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide towards different reagents can elucidate mechanisms and predict product formation, contributing to the development of novel synthetic methodologies (Acheson et al., 1979).

科学研究应用

抗微生物活性

一项关于合成新系列吡唑和咪唑衍生物的研究,包括与N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide相关的化合物,展示了显著的抗微生物活性。这些化合物是使用Mannich碱法合成的,并针对各种微生物菌株的有效性进行了评估(Idhayadhulla, Kumar, & Abdul, 2012)。

有机合成和化学性质

已经进行了关于aza-Piancatelli重排和Michael反应合成3,4-二氢-2H-苯并[b][1,4]噻嗪和噁嗪衍生物的研究,展示了furan-2-yl(phenyl)methanol衍生物的化学多样性和合成实用性。这种方法以良好的产率、高选择性和多样化化学转化的潜力为特点(Reddy et al., 2012)。

光物理研究

研究了溶剂极性对香豆素衍生物的光物理性质的影响,包括furan-2-yl变体。这项研究为溶剂色变效应和分子内电荷转移相互作用提供了宝贵的见解,有助于更深入地了解含呋喃化合物的光物理行为(Kumari et al., 2017)。

材料科学

在材料科学领域,关于具有取代苯基侧链的聚(噻吩基苯胺)和聚(呋喃基苯胺)聚合物的研究为电活性材料的开发开辟了新途径。这些新型混合聚合物是通过亲电芳香条件合成的,由于其电化学活性和结构多样性,它们在电子器件中具有应用潜力(Baldwin et al., 2008)。

抗原虫活性

一项关于合成呋拉米啉的aza类似物的研究,包括呋喃-2-yl衍生物,揭示了对Trypanosoma b.rhodesiense和Plasmodium falciparum具有强效抑制作用。这项研究强调了含呋喃化合物在治疗原虫感染中的治疗潜力(Ismail et al., 2003)。

作用机制

Target of Action

The primary target of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is currently unknown. It’s structurally related compound, (s)-1-(furan-2-yl)propan-1-ol, is known to be a precursor for the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol is synthesized via the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also interact with its targets through a similar bioreduction process.

Biochemical Pathways

The related compound (s)-1-(furan-2-yl)propan-1-ol is involved in the synthesis of pyranone, which is used in the production of various pharmaceuticals . Therefore, it is plausible that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also affect similar biochemical pathways.

Result of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol is known to be a precursor for the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might have similar molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is currently unknown. The related compound (s)-1-(furan-2-yl)propan-1-ol is synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also be influenced by similar environmental factors.

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFFQONLAGMUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

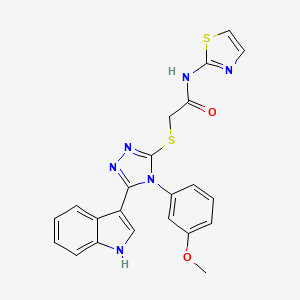

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

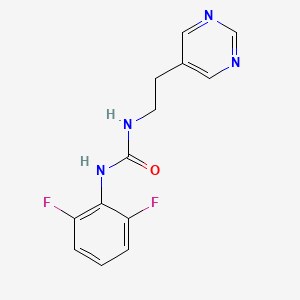

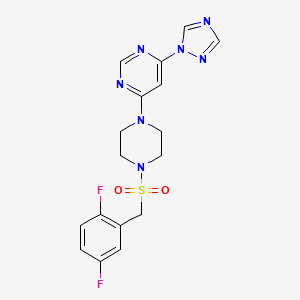

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

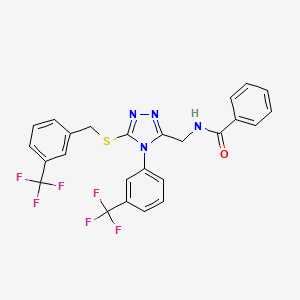

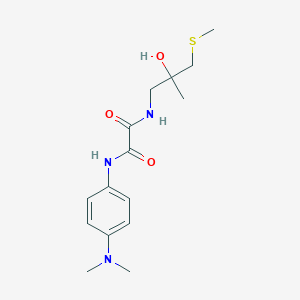

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

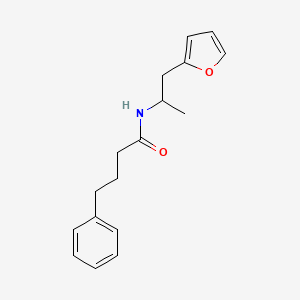

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)